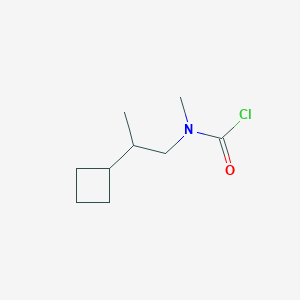

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

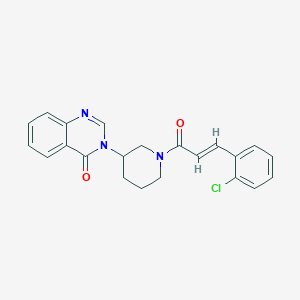

Übersicht

Beschreibung

“N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms, and a carbamoyl chloride group, which is a functional group that consists of a carbonyl (C=O) and a chloride (Cl) attached to the same carbon atom, with a nitrogen atom also attached to the carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclobutyl group, possibly through a [2+2] cycloaddition reaction . The carbamoyl chloride group could potentially be introduced through a reaction with an isocyanate .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the four-membered cyclobutyl ring and the carbamoyl chloride group. The presence of the nitrogen atom in the carbamoyl chloride group would add an additional degree of complexity to the structure .Chemical Reactions Analysis

The carbamoyl chloride group is highly reactive due to the presence of the carbonyl and the chloride. It can undergo reactions with nucleophiles, leading to the substitution of the chloride . The cyclobutyl group is relatively stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl chloride group would likely make it a polar molecule, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Stability

One study discusses the synthetic routes to and transformations of carbamoyl sulfenyl chlorides and carbamoyl dithio carbonyl chlorides, highlighting their unexpected stability and potential applications in developing thiolyzable and/or photolabile protecting groups for cysteine in protein synthesis and modification reagents (Schrader, Schroll, & Bárány, 2011).

Photolabile Protecting Groups

Another research introduces N-Methyl-N-(o-nitrophenyl)carbamates as new photoremovable alcohol protecting groups. These groups are easily incorporated via chemical coupling, demonstrating high yield and clean deprotection by photolysis, underscoring their significance in synthetic chemistry (Loudwig & Goeldner, 2001).

Reaction Mechanisms

The reactions of methylenecyclopropanes with phenylsulfenyl chloride or phenylselenyl chloride have been explored, offering insight into the mechanistic pathways that lead to various rearrangement and ring-opening products. This research contributes to the understanding of reaction mechanisms in organic chemistry (Liu & Shi, 2004).

Efficient Synthesis Methods

Studies also report on efficient synthesis methods for N-methoxy-N-methylamides from carboxylic acids using N-Methoxy-N-methylcarbamoyl chloride, showcasing its role in simplifying complex synthetic processes (Lee & Park, 2002).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-cyclobutylpropyl)-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-7(8-4-3-5-8)6-11(2)9(10)12/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRQCCBLWZMEMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)Cl)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2813765.png)

methyl}phenol](/img/structure/B2813777.png)

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2813783.png)

![9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2813785.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2813786.png)